2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the radical cyanomethylation/arylation of arylacrylamides to access oxindoles, utilizing acetonitrile as the radical precursor. This process involves dual C-H bond functionalization, including the sp(3) C-H of acetonitrile and the sp(2) C-H of the phenyl group, showcasing a method to manipulate acetonitrile in complex organic syntheses (Pan, Zhang, & Zhu, 2015). Additionally, 4-Phenyl-3-oxobutanenitrile synthesis via the reaction of ethyl phenylacetate with acetonitrile, highlights a foundational approach for generating related nitrile compounds (Khalik, 1997).
Molecular Structure Analysis
The molecular structure of related compounds, such as Ru-based complexes, demonstrates the intricate arrangements possible with acetonitrile involved. These structures have been elucidated through crystallographic studies, showing how acetonitrile can participate in complex coordination environments (Hecker, Fanwick, & McMillin, 1991).
Chemical Reactions and Properties
Acetonitrile's role in chemical reactions, such as the dissociative photosubstitution reactions of ruthenium(2+) complexes, showcases its reactivity and how it can be displaced by other nucleophiles under photochemical conditions. This property is crucial for understanding the reactivity patterns of complex molecules incorporating acetonitrile (Hecker, Fanwick, & McMillin, 1991).
Physical Properties Analysis
The study of substituent effects on the oxidation and reduction potentials of phenylthiyl radicals in acetonitrile highlights the physical properties of acetonitrile-based systems. These studies provide insight into the electrochemical behavior of compounds in acetonitrile, demonstrating its utility as a solvent for studying redox properties (Larsen, Holm, Roberson, & Daasbjerg, 2001).
Scientific Research Applications
Analytical Chemistry Applications
2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile and related compounds are often studied for their analytical chemistry applications, particularly in the context of high-performance liquid chromatography (HPLC). For instance, research on the effect of organic solvent composition on the pH of buffered HPLC mobile phases highlights the importance of understanding the physicochemical properties of compounds like acetonitrile in analytical methodologies. These studies provide insights into how the pH of mobile phases and the pKa of analytes vary with changes in the organic modifier content, which is crucial for optimizing HPLC performance and analyte separation (Subirats, Rosés, & Bosch, 2007).
Environmental Chemistry and Catalysis
Research in environmental chemistry and catalysis also features applications of compounds related to 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile. Studies on metal complexes containing redox-active ligands in the oxidation of hydrocarbons and alcohols review the role of these complexes, including those with acetonitrile, in catalyzing the oxidation of C–H compounds. Such research addresses the mechanisms behind the formation of hydroxyl radicals from hydrogen peroxide under the action of various metal ions, elucidating the fundamental processes involved in environmental remediation and catalytic oxidation (Shul’pin, Kozlov, & Shul’pina, 2019).
Drug Stability and Environmental Fate
The stability of pharmaceutical compounds and their environmental fate is another area of research application. For example, studies on the stability of oxyclozanide, a veterinary medicine, under various stress conditions, including those involving acetonitrile, help understand the drug's degradation behavior and environmental impact. Such research is vital for assessing the risks pharmaceutical compounds pose to ecosystems and for developing methods to monitor and mitigate these risks (Saad, Ismail, Soliman, & Zaazaa, 2019).
Computational Chemistry
In computational chemistry, studies on acylphloroglucinols (ACPLs) and their interaction with solvents like acetonitrile provide insights into the molecular properties and conformational preferences of these compounds. Such research helps understand the biological activities of ACPLs and their potential as lead compounds in drug development, showcasing the broader applications of acetonitrile-related chemistry in drug discovery and molecular design (Mammino, 2019).
Safety And Hazards
Specific safety and hazard information for “2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile” is not readily available.
Future Directions
The future directions for “2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile” are not readily available.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-14-6-3-12(9-15(14)17)10-19-13-4-1-11(2-5-13)7-8-18/h1-6,9H,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVCDYRSZJPDJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379148 | |
Record name | {4-[(3,4-Dichlorophenyl)methoxy]phenyl}acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile | |
CAS RN |
175135-34-9 | |
Record name | 4-[(3,4-Dichlorophenyl)methoxy]benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(3,4-Dichlorophenyl)methoxy]phenyl}acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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